molecular formula C9H8Cl2N4 B13069125 2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine

2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine

Cat. No.: B13069125
M. Wt: 243.09 g/mol
InChI Key: WERXQYSNCYOIDT-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dichlorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate. The reaction can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting 3,4-dichlorobenzyl chloride with sodium azide in an organic solvent like dimethylformamide (DMF).

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. Continuous flow microreactors can be used to precisely control reaction conditions such as temperature, pressure, and residence time, leading to higher yields and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenethylamine: Shares the dichlorophenyl group but differs in the amine structure.

    N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Contains a dichlorophenyl group and a different heterocyclic ring.

Uniqueness

2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine is unique due to its triazole ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the dichlorophenyl group enhances its lipophilicity and potential interactions with biological targets.

Properties

Molecular Formula

C9H8Cl2N4

Molecular Weight

243.09 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]triazol-4-amine

InChI

InChI=1S/C9H8Cl2N4/c10-7-2-1-6(3-8(7)11)5-15-13-4-9(12)14-15/h1-4H,5H2,(H2,12,14)

InChI Key

WERXQYSNCYOIDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN2N=CC(=N2)N)Cl)Cl

Origin of Product

United States

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